molecular formula C10H20O2 B14588849 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- CAS No. 61266-62-4

3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl-

Cat. No.: B14588849
CAS No.: 61266-62-4
M. Wt: 172.26 g/mol
InChI Key: RKKMLTFKINJNPO-UHFFFAOYSA-N
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Description

3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl-: is an organic compound with the molecular formula C10H20O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of six methyl groups attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane can yield 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- . Additionally, chiral 3-hydroxytetrahydrofuran can be synthesized from chiral feedstocks such as 1,2,4-butanetriol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the tetrahydrofuran ring.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates.

Comparison with Similar Compounds

Uniqueness: 3-Furanol, tetrahydro-2,2,4,4,5,5-hexamethyl- is unique due to the presence of six methyl groups, which significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

61266-62-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,2,4,4,5,5-hexamethyloxolan-3-ol

InChI

InChI=1S/C10H20O2/c1-8(2)7(11)9(3,4)12-10(8,5)6/h7,11H,1-6H3

InChI Key

RKKMLTFKINJNPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1(C)C)(C)C)O)C

Origin of Product

United States

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